Fluoxetine oxalate

Description

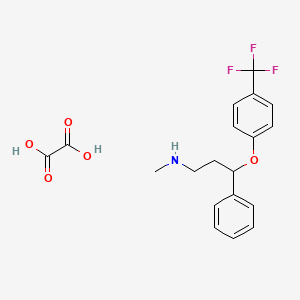

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO.C2H2O4/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;3-1(4)2(5)6/h2-10,16,21H,11-12H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOSCBUBUNGPOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114414-02-7 | |

| Record name | Fluoxetine oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114414027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUOXETINE OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/640AZ74IZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluoxetine Oxalate in Neuronal Circuits: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular and network-level mechanisms of action of fluoxetine, a selective serotonin reuptake inhibitor (SSRI). It details its primary effects on the serotonin transporter, subsequent receptor interactions, downstream signaling cascades, and broader influence on neuroplasticity and other neurotransmitter systems. The guide incorporates quantitative data, detailed experimental protocols, and visualizations of key pathways to offer a comprehensive resource for the scientific community.

Primary Mechanism of Action: Serotonin Transporter (SERT) Inhibition

Fluoxetine's principal mechanism is the potent and selective inhibition of the serotonin transporter (SERT), a presynaptic protein responsible for the reuptake of serotonin (5-HT) from the synaptic cleft.[1][2][3] By blocking SERT, fluoxetine increases the concentration and prolongs the residence time of 5-HT in the synapse, thereby enhancing serotonergic neurotransmission.[1][4]

Fluoxetine is administered as a racemic mixture of two enantiomers, S-fluoxetine and R-fluoxetine. S-fluoxetine is slightly more potent in inhibiting serotonin reuptake.[5] Its active metabolite, norfluoxetine, is formed through demethylation in the liver and also contributes significantly to SERT inhibition.[5][6]

Allosteric Modulation and Binding Kinetics

Beyond simple competitive inhibition, the interaction of fluoxetine with SERT is complex. While some SSRIs, like citalopram, exhibit significant allosteric modulation by binding to a secondary, low-affinity site on the transporter, fluoxetine has not been shown to have a detectable allosteric effect on its own binding.[7] However, its binding is modulated by other factors. The presence of chloride ions (Cl⁻) facilitates conformational changes in SERT that are necessary for the optimal binding of fluoxetine and other antidepressants, enhancing their binding affinity.[8][9]

Quantitative Data: Pharmacokinetics and Binding Affinities

The clinical effects of fluoxetine are governed by its pharmacokinetic profile and its binding affinity for various neural targets. Due to its long elimination half-life and that of its active metabolite, steady-state plasma concentrations are not reached for several weeks.[6]

Table 1: Pharmacokinetic Properties of Fluoxetine and Norfluoxetine

| Parameter | Fluoxetine | Norfluoxetine | Reference(s) |

| Elimination Half-life (Chronic) | 4-6 days | 4-16 days | [4] |

| Time to Steady State | ~4-5 weeks | ~4-5 weeks | [6] |

| Plasma Protein Binding | ~95% | Not specified | [4] |

| Metabolism | Hepatic (CYP2D6, CYP2C19, etc.) | - | [5][10] |

Table 2: Binding Affinities (Kᵢ in nM) of Fluoxetine and Norfluoxetine

| Target | Fluoxetine Kᵢ (nM) | Norfluoxetine Kᵢ (nM) | Reference(s) |

| SERT (Serotonin Transporter) | 1 | 19 | [11] |

| NET (Norepinephrine Transporter) | 660 | 2700 | [11] |

| DAT (Dopamine Transporter) | 4180 | 420 | [11] |

| 5-HT₂A Receptor | 147 | 295 | [11] |

| 5-HT₂C Receptor | 112 | 91 | [11] |

| 5-HT₁C Receptor | ~1000 (µM range) | - | [12] |

Note: Lower Kᵢ values indicate higher binding affinity.

Modulation of Neuronal Signaling Pathways

The sustained increase in synaptic 5-HT initiated by fluoxetine triggers a cascade of adaptive changes in downstream signaling pathways. These changes are believed to underlie the delayed therapeutic effects of the drug.

The PKA/CREB Signaling Pathway

Chronic fluoxetine administration leads to the upregulation of the cAMP-Protein Kinase A (PKA) signaling pathway.[13][14] Increased 5-HT can stimulate G-protein coupled receptors that activate adenylyl cyclase, leading to a rise in intracellular cAMP. This, in turn, activates PKA, which then phosphorylates the cAMP response element-binding protein (CREB).[13][15] Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in neuroplasticity and cell survival, including Brain-Derived Neurotrophic Factor (BDNF).[13][16][17] Studies have shown that chronic fluoxetine significantly increases nuclear pCREB levels, particularly in the prefrontal cortex.[15]

The BDNF/TrkB Signaling Pathway

One of the most critical mechanisms for fluoxetine's therapeutic relevance is its ability to enhance neurotrophic support, primarily through the BDNF signaling pathway.[18][19] Chronic fluoxetine treatment increases the expression of BDNF.[13][20] Recent evidence suggests that fluoxetine and other antidepressants may also bind directly to the BDNF receptor, Tropomyosin receptor kinase B (TrkB), acting as an agonist to facilitate BDNF signaling.[13][21]

Activation of the TrkB receptor triggers multiple downstream cascades, including the PI3K/Akt pathway, which promotes cell survival, and the MAPK/ERK pathway, which is involved in synaptic plasticity.[16][17][20] Both of these pathways can converge to activate CREB, further linking BDNF signaling to gene expression changes that remodel neural circuits.[13][22] This effect on BDNF/TrkB signaling is observed even in the absence of SERT, suggesting a SERT-independent mechanism.[20]

Effects on Neuroplasticity and Neurogenesis

Chronic fluoxetine administration induces significant structural and functional remodeling of neuronal circuits, a phenomenon often referred to as neuroplasticity.[19][23]

-

Adult Hippocampal Neurogenesis: SSRIs have been shown to increase the proliferation and maturation of new neurons in the dentate gyrus of the hippocampus.[24] Chronic fluoxetine treatment accelerates the maturation of these adult-born granule cells and enhances neurogenesis-dependent long-term potentiation (LTP).[24]

-

Synaptic Remodeling: Fluoxetine alters synaptic connectivity. Studies have shown it increases dendritic spine density on interneurons in the medial prefrontal cortex (mPFC) and on pyramidal neurons in the somatosensory cortex.[13][25] Electron microscopy has revealed an increase in synapses with split postsynaptic densities, a marker of activity-dependent synaptic rearrangement.[26]

-

Modulation of Inhibitory Circuits: Fluoxetine appears to induce a "plasticity-permissive" state by modulating inhibitory interneurons.[23] Chronic treatment can reduce the expression of parvalbumin and weaken perineuronal nets—extracellular matrix structures that typically restrict plasticity—around these interneurons in the PFC.[23]

SERT-Independent Effects on Glutamate and GABA Systems

Beyond its canonical role in the serotonin system, fluoxetine exerts direct, SERT-independent effects on glutamatergic and GABAergic neurotransmission.[27] At micromolar concentrations, fluoxetine robustly decreases the synaptic release of both glutamate and GABA.[27][28] This effect is not due to actions on postsynaptic receptors but rather a presynaptic mechanism involving the SNARE complex.[27]

The proposed mechanism involves fluoxetine-induced blockade of P/Q-type voltage-gated calcium channels (VGCCs). This leads to diminished activity of Protein Kinase C (PKC), which in turn downregulates the function of the SNARE fusion machinery required for vesicle release.[27] This widespread reduction in excitatory and inhibitory transmission represents a significant, alternative mode of action.

Experimental Protocols

The elucidation of fluoxetine's mechanism of action relies on a variety of sophisticated experimental techniques.

In Vivo Microdialysis for Neurotransmitter Quantification

-

Objective: To measure extracellular concentrations of neurotransmitters (e.g., 5-HT, GABA) in specific brain regions of a behaving animal.[29][30]

-

Methodology:

-

Probe Implantation: A microdialysis probe, which consists of a semi-permeable membrane at its tip, is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, hippocampus).[29]

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[29]

-

Diffusion: Neurotransmitters and metabolites in the extracellular fluid diffuse across the membrane into the aCSF down their concentration gradient.

-

Sample Collection: The resulting fluid (dialysate) is collected at regular intervals (e.g., every 10-20 minutes).[31]

-

Analysis: The low concentrations of neurotransmitters in the dialysate are quantified using highly sensitive analytical techniques, most commonly High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[31][32]

-

-

Application: Used to demonstrate that acute fluoxetine administration increases extracellular 5-HT levels and that chronic administration elevates GABA levels in the brain.[33]

Electrophysiology for Neuronal Activity

-

Objective: To measure the electrical properties of neurons and synapses, such as action potential firing rates, postsynaptic potentials, and synaptic plasticity (LTP/LTD).

-

Methodology (Whole-Cell Patch Clamp):

-

Slice Preparation: A rodent brain is rapidly dissected and sectioned into thin (e.g., 300 µm) slices, which are kept viable in oxygenated aCSF.

-

Neuron Visualization: Slices are transferred to a recording chamber on a microscope stage. Individual neurons are visualized using techniques like differential interference contrast (DIC) microscopy.

-

Pipette Placement: A glass micropipette with a very fine tip (~1 µm) filled with an internal solution is carefully guided to the membrane of a target neuron.

-

Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Recording: The membrane patch under the pipette is ruptured, allowing direct electrical access to the cell's interior. The amplifier can then be used to "clamp" either the voltage or the current, allowing for the measurement of synaptic currents (e.g., EPSCs, IPSCs) or changes in membrane potential, respectively.

-

-

Application: Used to demonstrate that fluoxetine can suppress spontaneous action potentials, reduce the frequency of Giant Depolarizing Potentials (GDPs) in the neonatal hippocampus, and inhibit excitatory synaptic transmission in human cortical slices.[34][35][36][37]

Radioligand Binding Assays

-

Objective: To determine the affinity (Kᵢ) of a drug (like fluoxetine) for a specific receptor or transporter.

-

Methodology:

-

Tissue Preparation: Brain tissue containing the target of interest (e.g., SERT, 5-HT₂C receptors) is homogenized, and the membranes are isolated by centrifugation.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind specifically to the target) and varying concentrations of the unlabeled test drug (fluoxetine).

-

Competition: The test drug competes with the radioligand for binding to the target.

-

Separation: The membranes (with bound ligand) are separated from the unbound ligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of drug that inhibits 50% of radioligand binding) is calculated. The Kᵢ is then derived from the IC₅₀ using the Cheng-Prusoff equation.

-

-

Application: Used to generate the quantitative data on binding affinities presented in Table 2.[12][38]

Disclaimer: This document is intended for informational and educational purposes for a professional audience. It is not a substitute for professional medical advice, diagnosis, or treatment.

References

- 1. droracle.ai [droracle.ai]

- 2. Analysis of fluoxetine-induced plasticity mechanisms as a strategy for understanding plasticity related neural disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. m.youtube.com [m.youtube.com]

- 5. ClinPGx [clinpgx.org]

- 6. Pharmacokinetics of the selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluoxetine (Prozac) binding to serotonin transporter is modulated by chloride and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluoxetine - Wikipedia [en.wikipedia.org]

- 12. Affinities of fluoxetine, its enantiomers, and other inhibitors of serotonin uptake for subtypes of serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroplasticity and Mechanisms of Action of Acute and Chronic Treatment with Antidepressants in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Selective phosphorylation of nuclear CREB by fluoxetine is linked to activation of CaM kinase IV and MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Involvement of PI3K/Akt/FoxO3a and PKA/CREB Signaling Pathways in the Protective Effect of Fluoxetine Against Corticosterone-Induced Cytotoxicity in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effects of Antidepressant Medication on Brain-derived Neurotrophic Factor Concentration and Neuroplasticity in Depression: A Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 5-HTT independent effects of fluoxetine on neuroplasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. BDNF receptor TrkB as the mediator of the antidepressant drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. neurosciencenews.com [neurosciencenews.com]

- 24. Chronic Fluoxetine Stimulates Maturation and Synaptic Plasticity of Adult-Born Hippocampal Granule Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. Mechanisms of action of the antidepressants fluoxetine and the substance P antagonist L-000760735 are associated with altered neurofilaments and synaptic remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. [PDF] Fluoxetine Suppresses Glutamate- and GABA-Mediated Neurotransmission by Altering SNARE Complex | Semantic Scholar [semanticscholar.org]

- 28. Fluoxetine Suppresses Glutamate- and GABA-Mediated Neurotransmission by Altering SNARE Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]

- 32. news-medical.net [news-medical.net]

- 33. researchgate.net [researchgate.net]

- 34. Effects of the Selective Serotonin Reuptake Inhibitor Fluoxetine on Developing Neural Circuits in a Model of the Human Fetal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Frontiers | Fluoxetine impairs GABAergic signaling in hippocampal slices from neonatal rats [frontiersin.org]

- 36. files.core.ac.uk [files.core.ac.uk]

- 37. Electrophysiological effects of fluoxetine in mammalian cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. pnas.org [pnas.org]

An In-depth Technical Guide to the Chemical and Physical Properties of Fluoxetine Oxalate Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of fluoxetine oxalate powder. The information is curated for researchers, scientists, and professionals involved in drug development and formulation. This document presents quantitative data in structured tables, details key experimental methodologies, and visualizes complex biological and experimental processes.

Chemical and Physical Properties

This compound is the oxalate salt of fluoxetine, a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. The addition of oxalic acid improves the handling and formulation of the active pharmaceutical ingredient (API).[1] It presents as a white to off-white crystalline powder.[1]

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid | [2] |

| Molecular Formula | C₁₉H₂₀F₃NO₅ | [2] |

| Molecular Weight | 399.4 g/mol | [2] |

| CAS Number | 114414-02-7 | [2][3] |

| Appearance | White to off-white powder | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 179-182 °C (with decomposition) | [4] |

| pKa | Not explicitly found for oxalate salt. Fluoxetine (base) pKa is ~10. | No direct citation |

| Solubility | Soluble in DMSO and ethanol.[1][3] | [1][3] |

| Hygroscopicity | Data not available for the oxalate salt. Oxalic acid itself absorbs water above 45% relative humidity.[5] | [5] |

Note: Some physicochemical data for fluoxetine is more readily available for the hydrochloride salt. Care should be taken to not directly extrapolate these values to the oxalate salt due to differences in crystal lattice and solvation properties.

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research and quality control.

Melting Point Determination (Capillary Method)

This protocol outlines the standard capillary method for determining the melting point of a solid crystalline substance.

Methodology:

-

Sample Preparation: The this compound powder must be thoroughly dried and finely pulverized to ensure uniform packing.

-

Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[6]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating phase can be used to approximate the melting point, followed by a slower rate (1-2 °C per minute) as the expected melting point is approached.[6]

-

Observation: The temperature range is recorded from the point at which the first drop of liquid is observed until the entire sample has melted into a clear liquid.[6]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the solvent in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a co-solvent system for poorly water-soluble compounds. The ionic strength of the solution is kept constant using an electrolyte like KCl.[9]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.[10]

-

Data Analysis: The equivalence point of the titration is determined from the inflection point of the titration curve (pH vs. volume of titrant). The pKa is the pH at which half of the acid has been neutralized.[10]

Mechanism of Action and Signaling Pathways

Fluoxetine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[11] However, its therapeutic effects are also attributed to its influence on various downstream signaling pathways, promoting neuroplasticity and cellular resilience.

BDNF Signaling Pathway

Chronic fluoxetine treatment is known to increase the expression of Brain-Derived Neurotrophic Factor (BDNF).[10] BDNF, through its receptor TrkB, activates several downstream cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for neuronal survival, growth, and synaptic plasticity.[12][13]

GSK-3β/β-Catenin and Wnt Signaling Pathways

Fluoxetine has been shown to modulate the Glycogen Synthase Kinase-3β (GSK-3β)/β-catenin and the Wnt signaling pathways. By inhibiting GSK-3β, fluoxetine promotes the accumulation and nuclear translocation of β-catenin, which in turn activates the transcription of genes involved in neurogenesis and cell survival.[14][15] This action is often linked to the activation of 5-HT1A receptors.[15]

Conclusion

This technical guide provides essential chemical and physical data for this compound powder, along with detailed experimental protocols and an overview of its complex mechanism of action. The provided information is intended to support further research and development in the pharmaceutical sciences. It is important to note the distinction between data for this compound and other salt forms, and to conduct specific analysis for the salt form in use.

References

- 1. clearsynth.com [clearsynth.com]

- 2. This compound | C19H20F3NO5 | CID 13013909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Reconcile | C17H19ClF3NO | CID 62857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 6. Selective phosphorylation of nuclear CREB by fluoxetine is linked to activation of CaM kinase IV and MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1H NMR-Based Metabolic Profiling Reveals the Effects of Fluoxetine on Lipid and Amino Acid Metabolism in Astrocytes | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Fluoxetine(54910-89-3) 1H NMR spectrum [chemicalbook.com]

- 10. dovepress.com [dovepress.com]

- 11. The Antidepressant Action of Fluoxetine Involves the Inhibition of Dlx5/6 in Cortical GABAergic Neurons through a TrkB-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Involvement of PI3K/Akt/FoxO3a and PKA/CREB Signaling Pathways in the Protective Effect of Fluoxetine Against Corticosterone-Induced Cytotoxicity in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BDNF Val66Met Impairs Fluoxetine-Induced Enhancement of Adult Hippocampus Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluoxetine Regulates Neurogenesis In Vitro Through Modulation of GSK-3β/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Crystal Structure and Polymorphism Analysis of Fluoxetine Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphic landscape of fluoxetine oxalate, an active pharmaceutical ingredient (API). The document details its known crystal structure, discusses the importance of polymorphism in drug development, and provides established experimental protocols for its analysis.

Introduction to this compound and the Significance of Polymorphism

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1] While commercially available as a hydrochloride salt, other salt forms, such as the oxalate, are of significant interest in pharmaceutical development for reasons including altered solubility, stability, and manufacturing properties. The solid-state properties of an API are critically influenced by its crystal structure and the potential for polymorphism—the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.

Different polymorphs of the same API can exhibit distinct physicochemical properties, including:

-

Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.

-

Stability: Influencing shelf-life and storage conditions.

-

Mechanical Properties: Impacting tablet formulation and manufacturing processes.

Therefore, a thorough understanding and characterization of the polymorphic forms of this compound are essential for robust drug development and regulatory compliance.

Crystal Structure of this compound

Currently, one crystalline form of fluoxetine hydrogen-oxalate (Flx HOxa) has been reported in the Cambridge Structural Database (CSD). This form is a racemic conglomerate.

Crystallographic Data

The crystallographic data for the known form of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition numbers 2174486 and 2175507. Retrieval of the corresponding Crystallographic Information Files (CIFs) provides the detailed atomic coordinates, bond lengths, and bond angles. A summary of the key crystallographic parameters is presented in Table 1.

| Parameter | CCDC 2174486 | CCDC 2175507 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁ |

| a (Å) | 8.2936(3) | 8.2938(2) |

| b (Å) | 10.5181(4) | 10.5183(2) |

| c (Å) | 11.9791(5) | 11.9793(2) |

| α (°) | 90 | 90 |

| β (°) | 108.973(4) | 108.971(2) |

| γ (°) | 90 | 90 |

| Volume (ų) | 987.79(7) | 987.83(4) |

| Z | 2 | 2 |

| Temperature (K) | 150(2) | 150.0(1) |

| Radiation Type | Mo Kα | Mo Kα |

Table 1: Crystallographic data for the known form of this compound.

Polymorphism Analysis of this compound

A comprehensive polymorph screen is crucial to identify all accessible crystalline forms of this compound and to determine their thermodynamic relationships. The following sections detail the experimental methodologies for such an analysis.

Experimental Protocols

3.1.1. Polymorph Screening

A typical polymorph screen involves the crystallization of the API from a variety of solvents under different conditions (e.g., temperature, evaporation rate, and the presence of additives).

-

Solvent Selection: A diverse range of solvents with varying polarities, hydrogen-bonding capabilities, and functional groups should be employed.

-

Crystallization Techniques:

-

Slow Evaporation: Solutions of this compound are allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C).

-

Cooling Crystallization: Saturated solutions at an elevated temperature are slowly or rapidly cooled.

-

Anti-Solvent Addition: A solvent in which this compound is insoluble is added to a solution of the API.

-

Slurry Equilibration: A suspension of this compound in a solvent is stirred for an extended period to facilitate the conversion to the most stable form at that temperature.

-

3.1.2. Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for identifying and differentiating crystalline forms. Each polymorph will produce a unique diffraction pattern.

-

Sample Preparation: A thin layer of the powdered sample is placed on a sample holder.

-

Instrumentation: A powder X-ray diffractometer with, for example, Cu Kα radiation.

-

Data Collection: The sample is scanned over a 2θ range of, for instance, 2° to 40°, with a step size of 0.02° and a suitable scan speed.

3.1.3. Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the different solid forms.

-

Differential Scanning Calorimetry (DSC):

-

Principle: Measures the difference in heat flow between the sample and a reference as a function of temperature.

-

Sample Preparation: 3-5 mg of the sample is weighed into an aluminum pan and hermetically sealed.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The resulting thermogram will show endothermic or exothermic events such as melting, desolvation, and solid-solid transitions.

-

-

Thermogravimetric Analysis (TGA):

-

Principle: Measures the change in mass of a sample as a function of temperature.

-

Sample Preparation: 5-10 mg of the sample is placed in an open pan.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. TGA is particularly useful for identifying solvates and hydrates by quantifying the mass loss upon heating.

-

Quantitative Data

| Form | Melting Point (°C) | Enthalpy of Fusion (J/g) | Decomposition Onset (°C) |

| Fluoxetine HCl | ~157-160 | ~98 | ~190 |

| This compound Form I | TBD | TBD | TBD |

| This compound Form II | TBD | TBD | TBD |

Table 2: Comparative thermal properties of fluoxetine salts. TBD (To Be Determined) indicates where data for this compound polymorphs would be populated.

Visualizations

Fluoxetine Mechanism of Action: Serotonin Reuptake Inhibition

Fluoxetine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT) in the presynaptic neuron. This blockage leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[1][5]

References

An In-depth Technical Guide to the Bioavailability of Fluoxetine Salts: A Comparative Analysis of Oxalate and Hydrochloride Forms

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative studies on the bioavailability of fluoxetine oxalate versus fluoxetine hydrochloride are not available in the public domain. This guide provides a comprehensive overview of the known bioavailability and pharmacokinetics of fluoxetine hydrochloride, which is the commercially available and well-documented salt form. Additionally, it outlines the physicochemical properties of both salts that may influence their bioavailability and presents a hypothetical experimental framework for a comparative study based on established bioequivalence protocols for fluoxetine hydrochloride.

Introduction

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions. The active pharmaceutical ingredient (API) is typically formulated as a salt to enhance its stability and solubility. The most common salt form is fluoxetine hydrochloride. This technical guide explores the critical aspects of fluoxetine's bioavailability, with a focus on the well-characterized hydrochloride salt and a discussion of the potential implications of using the oxalate salt.

Physicochemical Properties of Fluoxetine Salts

The choice of salt form can significantly impact a drug's dissolution rate and subsequent absorption, thereby influencing its bioavailability. Key physicochemical properties of fluoxetine hydrochloride and the available information for this compound are summarized below.

| Property | Fluoxetine Hydrochloride | This compound |

| Molecular Formula | C17H18F3NO · HCl | C17H18F3NO · C2H2O4 |

| Molecular Weight | 345.79 g/mol | 399.37 g/mol |

| Appearance | White to off-white crystalline solid | Not specified |

| Water Solubility | 14 mg/mL[1] | 60.3 mg/L (at pH 7)[2] |

| Solubility in other solvents | Soluble in methanol and ethanol; slightly soluble in water[3]. Soluble in DMSO (>17.3 mg/mL)[4]. | The free base and oxalic acid are soluble in ethanol and ether; the oxalate salt is soluble in alcohol but very insoluble in ether[5]. |

Note: The significant difference in reported water solubility between the hydrochloride and oxalate salts suggests a potential for different dissolution profiles, which could in turn affect their oral bioavailability. The higher water solubility of the hydrochloride salt is a desirable characteristic for oral dosage forms.

Pharmacokinetics of Fluoxetine Hydrochloride

The pharmacokinetic profile of fluoxetine hydrochloride has been extensively studied in humans. Following oral administration, fluoxetine is well absorbed from the gastrointestinal tract[6][7].

Table of Pharmacokinetic Parameters for Fluoxetine Hydrochloride (Oral Administration)

| Parameter | Value | Reference |

| Bioavailability (F) | 60-80% | [8] |

| Time to Peak Plasma Concentration (Tmax) | 6-8 hours | [1][8][9] |

| Peak Plasma Concentration (Cmax) (40 mg single dose) | 15-55 ng/mL | [9] |

| Volume of Distribution (Vd) | 20-42 L/kg | [10] |

| Plasma Protein Binding | ~94.5% | [1][8][9] |

| Metabolism | Extensively hepatic, primarily by CYP2D6 to the active metabolite norfluoxetine.[8][10][11] Other CYP enzymes like CYP2C9, CYP2C19, CYP3A4, and CYP3A5 are also involved[10][11]. | |

| Elimination Half-life (t1/2) - Fluoxetine | Acute: 1-3 days; Chronic: 4-6 days | [8][10][12] |

| Elimination Half-life (t1/2) - Norfluoxetine | Acute: 4-16 days; Chronic: 4-16 days | [10][12] |

| Excretion | Primarily renal as metabolites. | [11] |

Food does not significantly affect the systemic bioavailability of fluoxetine, although it may delay its absorption by 1 to 2 hours[13].

Experimental Protocols for Bioavailability/Bioequivalence Studies

The following is a generalized experimental protocol for a bioequivalence study of two fluoxetine hydrochloride formulations, which could be adapted for a comparative bioavailability study of this compound versus fluoxetine hydrochloride. This protocol is based on methodologies described in published bioequivalence studies[14][15][16][17][18].

4.1. Study Design

-

Design: A randomized, two-period, two-sequence, crossover design is typically employed[14][16][18].

-

Washout Period: A washout period of at least 28 to 56 days is necessary due to the long half-life of fluoxetine and its active metabolite, norfluoxetine[14][16][18].

-

Blinding: A double-blind or single-blind approach can be used to minimize bias[15].

4.2. Study Population

-

Subjects: Healthy adult male and/or female volunteers.

-

Inclusion Criteria: Typically, subjects are within a specific age and BMI range and have no clinically significant abnormalities upon physical examination and laboratory tests.

-

Exclusion Criteria: History of drug or alcohol abuse, hypersensitivity to fluoxetine, and use of any medication for a specified period before and during the study[15].

4.3. Dosing and Administration

-

Dose: A single oral dose of fluoxetine (e.g., 20 mg) is administered[14][18].

-

Administration: The drug is administered with a standardized volume of water after an overnight fast[14][16].

4.4. Blood Sampling

-

Schedule: Blood samples are collected at predetermined time points before and after drug administration. Due to the long half-life, sampling should extend for a significant period, for example, up to 360 hours post-dose[14][16].

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

4.5. Analytical Methodology

-

Method: High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for the quantification of fluoxetine and norfluoxetine in plasma[19][20][21][22][23].

-

Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

4.6. Pharmacokinetic and Statistical Analysis

-

Parameters: The following pharmacokinetic parameters are calculated for both fluoxetine and norfluoxetine:

-

Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).

-

Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞).

-

Maximum plasma concentration (Cmax).

-

Time to maximum plasma concentration (Tmax).

-

-

Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed AUC and Cmax values. The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters should fall within the acceptance range of 80-125% to establish bioequivalence[14].

Visualizations

5.1. Experimental Workflow for a Bioequivalence Study

5.2. Metabolic Pathway of Fluoxetine

Conclusion

While a direct comparison of the bioavailability of this compound and fluoxetine hydrochloride is not currently available in scientific literature, this guide provides a robust framework for understanding the key parameters influencing fluoxetine's absorption and pharmacokinetic profile. The detailed information on fluoxetine hydrochloride serves as a benchmark for any future studies on alternative salt forms. The provided experimental protocol offers a comprehensive template for designing a study to directly compare the bioavailability of this compound and hydrochloride, which would be a valuable contribution to the field of pharmaceutical sciences. Such a study would need to carefully consider the physicochemical differences between the two salts, particularly their dissolution characteristics, to fully elucidate any potential differences in their in vivo performance.

References

- 1. pressbooks.nebraska.edu [pressbooks.nebraska.edu]

- 2. Fluoxetine (Ref: LY-110140) [sitem.herts.ac.uk]

- 3. Fluoxetine | 54910-89-3 [chemicalbook.com]

- 4. apexbt.com [apexbt.com]

- 5. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 6. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Fluoxetine - Wikipedia [en.wikipedia.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. ClinPGx [clinpgx.org]

- 12. droracle.ai [droracle.ai]

- 13. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Bioequivalence evaluation of two brands of fluoxetine 20 mg capsules (Flutin and Prozac) in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lawdata.com.tw [lawdata.com.tw]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacogenetic Variants Associated with Fluoxetine Pharmacokinetics from a Bioequivalence Study in Healthy Subjects [mdpi.com]

- 18. Bioequivalence study of fluoxetine hydrochloride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of fluoxetine and norfluoxetine in human plasma by high-pressure liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analysis of fluoxetine and norfluoxetine in human plasma by HPLC-UV using a high purity C18 silica-based SPE sorbent - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 21. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 22. ijper.org [ijper.org]

- 23. rjcbth.ro [rjcbth.ro]

A Technical Guide to the Enantiomers of Fluoxetine Oxalate: Specific Activities and Methodologies

Introduction: Fluoxetine, a selective serotonin reuptake inhibitor (SSRI) marketed as Prozac®, is a widely prescribed antidepressant.[1][2][3] It is administered clinically as a racemic mixture, containing equal amounts of two enantiomers: (R)-fluoxetine and (S)-fluoxetine.[4][5] These enantiomers, while chemically similar, exhibit notable differences in their pharmacological and metabolic profiles. Understanding these stereospecific distinctions is crucial for researchers and drug development professionals aiming to optimize therapeutic outcomes and minimize adverse effects. This guide provides an in-depth analysis of the specific activities of fluoxetine enantiomers and their primary metabolites, supported by detailed experimental protocols and pathway visualizations.

Pharmacodynamic and Pharmacokinetic Profiles

Fluoxetine's therapeutic effect stems from its ability to block the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft.[3][5] While both enantiomers of fluoxetine contribute to this action with similar potency, their metabolites and interactions with other biological targets show significant divergence.[4][6]

Comparative Biological Activity

The primary activity of fluoxetine and its active metabolite, norfluoxetine, is the inhibition of the human serotonin transporter (SERT). The (S)-enantiomers of both parent drug and metabolite generally exhibit higher potency. Beyond SERT, fluoxetine enantiomers also interact with other targets, such as voltage-gated calcium channels, which may contribute to both therapeutic and side effects.[7]

Table 1: Comparative Inhibitory and Biological Activities of Fluoxetine and Norfluoxetine Enantiomers

| Compound | Enantiomer | Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Other Measures |

|---|---|---|---|---|---|---|

| Fluoxetine | (R)-Fluoxetine | Human SERT | Radioligand Binding | 1.8 | - | - |

| (S)-Fluoxetine | Human SERT | Radioligand Binding | 0.8 | - | - | |

| (R)-Fluoxetine | P450 2D6 | Bufuralol 1'-hydroxylation | 1380 | - | Kᵢ = 1.38 µM[8] | |

| (S)-Fluoxetine | P450 2D6 | Bufuralol 1'-hydroxylation | 220 | - | Kᵢ = 0.22 µM[8] | |

| (R)-Fluoxetine | Neuronal Ca²⁺ Channels | Patch Clamp | - | - | 28% inhibition at 5 µM[7] | |

| (S)-Fluoxetine | Neuronal Ca²⁺ Channels | Patch Clamp | - | - | 18% inhibition at 5 µM[7] | |

| (R)-Fluoxetine | Cardiac Ca²⁺ Channels | Patch Clamp | - | - | 49.1% block at 3 µM[7] | |

| (S)-Fluoxetine | Cardiac Ca²⁺ Channels | Patch Clamp | - | - | 56.3% block at 3 µM[7] | |

| Norfluoxetine | (R)-Norfluoxetine | Human SERT | Radioligand Binding | 19 | - | - |

| (S)-Norfluoxetine | Human SERT | Radioligand Binding | 1 | - | Approx. 20x more potent than (R)-Norfluoxetine[9] | |

| (R)-Norfluoxetine | P450 2D6 | Bufuralol 1'-hydroxylation | 1480 | - | Kᵢ = 1.48 µM[8] |

| | (S)-Norfluoxetine | P450 2D6 | Bufuralol 1'-hydroxylation | 310 | - | Kᵢ = 0.31 µM[8] |

Data sourced from BenchChem[10], PubMed[7][8], and ResearchGate.[9]

In Vivo Pharmacological Activity

Animal studies reveal subtle but important differences in the in vivo effects of the enantiomers. Both show activity in models of pain and serotonin depletion, though with varying potencies.

Table 2: In Vivo Efficacy (ED₅₀) of Fluoxetine Enantiomers in Murine Models

| Test | Enantiomer | Administration | ED₅₀ (mg/kg) |

|---|---|---|---|

| Antagonism of Writhing | (R)-Fluoxetine | Subcutaneous (sc) | 15.3[11][12] |

| (S)-Fluoxetine | Subcutaneous (sc) | 25.7[11][12] | |

| Morphine Potentiation | (R)-Fluoxetine | Subcutaneous (sc) | 3.6[11] |

| (S)-Fluoxetine | Subcutaneous (sc) | 5.7[11] | |

| Antagonism of p-Chloroamphetamine-induced Serotonin Depletion | (R)-Fluoxetine | Intraperitoneal (ip) | 2.1[11] |

| (S)-Fluoxetine | Intraperitoneal (ip) | 1.2[11] | |

| Reduction of Saccharin-Induced Drinking (Rat Model) | (R)-Fluoxetine | Intraperitoneal (ip) | 6.1[11] |

| | (S)-Fluoxetine | Intraperitoneal (ip) | 4.9[11] |

Data sourced from Robertson et al. (1988).[11][12]

Stereoselective Metabolism

The enantiomers of fluoxetine are metabolized differently in the liver, primarily by cytochrome P450 enzymes.[1][4] Fluoxetine undergoes N-demethylation to its active metabolite, norfluoxetine.[5][13] This process is stereoselective, with the clearance of (R)-fluoxetine being approximately four times greater than that of (S)-fluoxetine.[4][6] Consequently, administration of the racemate leads to higher plasma levels of (S)-norfluoxetine compared to (R)-norfluoxetine.[4] The (R)-enantiomer and its metabolites are also weaker inhibitors of the CYP2D6 enzyme than the (S)-enantiomer and its metabolites, which has implications for drug-drug interactions.[4][8]

Metabolic pathways of fluoxetine enantiomers.

Mechanism of Action at the Synapse

Fluoxetine's primary mechanism involves the blockade of the serotonin transporter (SERT) on the presynaptic neuron. This inhibition prevents the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.

References

- 1. Fluoxetine - Wikipedia [en.wikipedia.org]

- 2. Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential effects of fluoxetine enantiomers in mammalian neural and cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of the enantiomers of fluoxetine and norfluoxetine with human liver cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Absolute configurations and pharmacological activities of the optical isomers of fluoxetine, a selective serotonin-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2024.sci-hub.box [2024.sci-hub.box]

The Genesis of a Revolution in Depression Treatment: The Historical Development and Discovery of Fluoxetine Oxalate

For Immediate Release

A deep dive into the historical and scientific journey behind the development of fluoxetine, the active ingredient in the groundbreaking antidepressant Prozac, reveals a meticulous process of chemical synthesis, rigorous pharmacological screening, and strategic formulation choices. This technical guide illuminates the pivotal moments and methodologies that led to the creation of the first selective serotonin reuptake inhibitor (SSRI), with a particular focus on the initial exploration of its oxalate salt.

The story of fluoxetine begins in the early 1970s at the laboratories of Eli Lilly and Company, where a team of dedicated scientists sought to develop a novel antidepressant with a more favorable side-effect profile than the existing tricyclic antidepressants and monoamine oxidase inhibitors.[1][2] The core team included chemist Bryan B. Molloy, who synthesized a series of aryloxyphenylpropylamines, and pharmacologists David T. Wong and Ray W. Fuller, who were instrumental in developing and applying the screening methods that identified fluoxetine's unique mechanism of action.[3][4][5]

From Chemical Precursors to a Promising Candidate: The Initial Synthesis

The original synthesis of fluoxetine, as detailed in the patent filed by Molloy and fellow chemist Klaus K. Schmiegel, involved a multi-step process starting from readily available chemical precursors.[6][7] A key intermediate, 3-dimethylamino-1-phenyl-1-propanol, was reacted to form the crucial phenoxyphenylpropylamine backbone. It was during this early phase that the oxalate salt of fluoxetine, designated LY82816, was first prepared and utilized for initial testing and purification.[3] While the commercially available drug is the hydrochloride salt (LY110140), the oxalate salt played a critical role in the initial characterization of the compound's pharmacological activity.[3]

Unveiling the Mechanism: The Serotonin Reuptake Inhibition Assay

A cornerstone of fluoxetine's discovery was the development and application of an in vitro assay to measure the inhibition of neurotransmitter reuptake into nerve endings, or synaptosomes. David T. Wong was a key figure in establishing this assay at Eli Lilly, which allowed for the screening of compounds for their ability to selectively block the reuptake of serotonin, norepinephrine, and dopamine.[3][8]

Experimental Protocol: In Vitro Serotonin Reuptake Inhibition Assay

The following protocol is a detailed representation of the methodology used to identify fluoxetine's selective serotonin reuptake inhibitory activity:

1. Preparation of Synaptosomes:

-

Rat brains were rapidly removed and homogenized in a chilled solution of 0.32 M sucrose.

-

The homogenate was then subjected to a series of centrifugations to isolate the synaptosomal fraction, which contains the nerve endings with intact neurotransmitter transporters.

2. Radioligand Binding Assay:

-

Synaptosomes were incubated in a Krebs-Ringer bicarbonate buffer containing glucose and pargyline (to inhibit monoamine oxidase).

-

A known concentration of radiolabeled serotonin ([³H]5-HT) was added to the incubation mixture.

-

Varying concentrations of the test compounds, including fluoxetine oxalate, were also added to compete with the radiolabeled serotonin for binding to the serotonin transporter (SERT).

-

The incubation was carried out at 37°C for a short period (typically 5-10 minutes).

3. Termination and Measurement:

-

The incubation was terminated by rapid filtration through glass fiber filters, which trapped the synaptosomes.

-

The filters were then washed with ice-cold buffer to remove any unbound radioligand.

-

The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.

4. Data Analysis:

-

The concentration of the test compound that inhibited 50% of the specific binding of [³H]5-HT (IC50) was determined. This value provided a quantitative measure of the compound's potency in blocking serotonin reuptake.

In Vivo Confirmation: Animal Models of Antidepressant Activity

To confirm the findings from the in vitro assays and to assess the potential antidepressant effects of fluoxetine, a series of in vivo animal models were employed. Ray W. Fuller was a leading figure in conducting these crucial preclinical studies.[9]

Experimental Protocol: p-Chloroamphetamine (PCA)-Induced Serotonin Depletion

This model was used to demonstrate fluoxetine's ability to block the serotonin transporter in a living organism.

1. Animal Preparation:

-

Rats were pre-treated with either a vehicle control or fluoxetine at various doses.

2. Induction of Serotonin Depletion:

-

After a set period, the rats were administered p-chloroamphetamine (PCA), a substance known to cause a rapid and significant depletion of serotonin in the brain by promoting its release and blocking its reuptake.

3. Measurement of Serotonin Levels:

-

At a specific time point after PCA administration, the animals were euthanized, and their brains were dissected.

-

The levels of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in different brain regions were measured using high-performance liquid chromatography (HPLC) with electrochemical detection.

4. Data Analysis:

-

The ability of fluoxetine to antagonize the PCA-induced depletion of serotonin was quantified. A successful blockade indicated that fluoxetine was effectively inhibiting the serotonin transporter in vivo.

Experimental Protocol: Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral model to screen for potential antidepressant activity.

1. Apparatus:

-

A cylindrical tank filled with water at a controlled temperature (23-25°C) is used. The depth of the water is such that the animal cannot touch the bottom with its tail or paws.

2. Procedure:

-

Rats were individually placed in the water tank for a 15-minute pre-swim session.

-

24 hours later, the animals were treated with either a vehicle, a known antidepressant, or fluoxetine.

-

Following a specific pre-treatment time, the rats were placed back in the swim tank for a 5-minute test session.

3. Behavioral Scoring:

-

The duration of immobility (floating passively) during the 5-minute test session was recorded.

4. Data Analysis:

-

A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group was indicative of an antidepressant-like effect.

From Oxalate to Hydrochloride: The Final Formulation

While the initial pharmacological evaluations were conducted using this compound, the final marketed formulation of Prozac utilizes the hydrochloride salt. The decision to switch from the oxalate to the hydrochloride salt was likely based on a comprehensive evaluation of their physicochemical properties, a critical step in drug development known as salt screening. Pharmaceutical scientists aim to select a salt form that optimizes properties such as solubility, stability, hygroscopicity, and manufacturability.[10]

Although specific internal Eli Lilly documents detailing the direct comparison and rationale are not publicly available, general principles in pharmaceutical development suggest that the hydrochloride salt may have offered advantages in one or more of these key areas. For instance, hydrochloride salts are very common in the pharmaceutical industry and often exhibit favorable stability and solubility characteristics.[10]

| Property | This compound | Fluoxetine Hydrochloride |

| Molecular Formula | C₁₉H₂₀F₃NO₅ | C₁₇H₁₉ClF₃NO |

| Molecular Weight | 399.37 g/mol | 345.79 g/mol |

| Appearance | White to off-white powder[11] | White or almost white crystalline powder |

| Solubility | Soluble in water and ethanol[11] | Soluble in water (10 mg/mL), methanol, and ethanol |

| Stability | Data not readily available | Stable under normal conditions, but can degrade under acidic, photolytic, and oxidative stress[12] |

Structure-Activity Relationship (SAR) Studies

The discovery of fluoxetine was not a singular event but rather the culmination of synthesizing and screening numerous analogs. These structure-activity relationship (SAR) studies were crucial in identifying the key molecular features required for potent and selective serotonin reuptake inhibition. The general structure of the aryloxyphenylpropylamines was systematically modified to understand the impact of different substituents on activity.

| Compound | R | X | Y | Z | 5-HT Reuptake Inhibition IC50 (nM) | NE Reuptake Inhibition IC50 (nM) |

| Fluoxetine (LY110140) | H | 4-CF₃ | H | H | 10 | 200 |

| Nisoxetine (LY94939) | H | 2-OCH₃ | H | H | 840 | 7 |

| Tomoxetine (LY139603) | 2-CH₃ | H | H | H | 1000 | 5 |

| Analog A | H | 4-Cl | H | H | 30 | 300 |

| Analog B | H | 4-F | H | H | 20 | 250 |

| Analog C | H | H | H | H | 500 | 100 |

Note: The IC50 values are approximate and collated from various preclinical studies for illustrative purposes.

These SAR studies demonstrated that a trifluoromethyl group at the 4-position of the phenoxy ring was critical for potent and selective inhibition of serotonin reuptake.

Visualizing the Path to Discovery

The historical development and scientific underpinnings of fluoxetine's discovery can be visualized through a series of logical and experimental workflows.

The discovery and development of fluoxetine marked a paradigm shift in the treatment of depression. The meticulous application of rational drug design, guided by a deep understanding of neurochemistry and pharmacology, led to a medication that has improved the lives of millions. The initial exploration of the oxalate salt was a crucial stepping stone in this journey, highlighting the iterative and rigorous nature of pharmaceutical innovation.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. invent.org [invent.org]

- 3. Ray W. Fuller, David T. Wong, and Bryan B. Molloy | Science History Institute [sciencehistory.org]

- 4. Development of antidepressant drugs. Fluoxetine (Prozac) and other selective serotonin uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bryan Molloy - Wikipedia [en.wikipedia.org]

- 6. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Case history: the discovery of fluoxetine hydrochloride (Prozac) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of serotonin reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. clearsynth.com [clearsynth.com]

- 12. Stability of fluoxetine hydrochloride in fluoxetine solution diluted with common pharmaceutical diluents - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluoxetine Oxalate: A Deep Dive into its Function as a Selective Serotonin Reuptake Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of fluoxetine oxalate's role as a Selective Serotonin Reuptake Inhibitor (SSRI). It is designed for researchers, scientists, and drug development professionals, offering in-depth information on its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and key signaling pathways.

Core Mechanism of Action: Selective Inhibition of the Serotonin Transporter

This compound's primary therapeutic effect stems from its high affinity and selectivity for the serotonin transporter (SERT), a presynaptic protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft.[1][2] By binding to SERT, fluoxetine competitively inhibits this reuptake process, leading to an increased concentration and prolonged availability of serotonin in the synapse.[1][2] This enhancement of serotonergic neurotransmission is believed to be the initial step in a cascade of neurobiological events that ultimately result in the alleviation of depressive symptoms.[1]

Fluoxetine is a racemic mixture of two enantiomers, (R)- and (S)-fluoxetine, with the S-enantiomer being slightly more potent in inhibiting serotonin reuptake.[3][4] Its active metabolite, norfluoxetine, also exhibits potent and selective inhibition of SERT, contributing significantly to the long half-life and sustained therapeutic effect of the drug.[3]

dot

Caption: Primary mechanism of fluoxetine action.

Quantitative Pharmacological Data

The selectivity of fluoxetine for SERT over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), is a key feature that distinguishes it as an SSRI and contributes to its favorable side-effect profile compared to older antidepressants.[2] This selectivity is quantified by comparing its binding affinity (Ki) and inhibitory concentration (IC50) for these transporters.

| Transporter | Fluoxetine Ki (nM) | Fluoxetine IC50 (nM) | Norfluoxetine Ki (nM) | Norfluoxetine IC50 (nM) |

| SERT | 0.8 - 10 | 17 | 1.1 - 15 | 17 |

| NET | 130 - 1000 | 2700 | 150 - 2000 | 2200 |

| DAT | 1000 - 9100 | >10000 | 2000 - 10000 | >10000 |

Table 1: Binding Affinity (Ki) and Inhibitory Concentration (IC50) of Fluoxetine and Norfluoxetine for Monoamine Transporters. Data compiled from multiple sources.[3][5]

The data clearly illustrates fluoxetine's and norfluoxetine's significantly higher potency for SERT compared to NET and DAT, with selectivity ratios (Ki NET/Ki SERT and Ki DAT/Ki SERT) often exceeding 100-fold.[3]

Key Experimental Protocols

The characterization of fluoxetine's SSRI properties has been established through a variety of in vitro and in vivo experimental protocols.

In Vitro Assays

This assay determines the binding affinity (Ki) of fluoxetine for SERT, NET, and DAT.

-

Objective: To quantify the affinity of fluoxetine for monoamine transporters.

-

Materials:

-

Membrane preparations from cells expressing human SERT, NET, or DAT, or from rodent brain tissue (e.g., cortex, striatum).

-

Radioligands: e.g., [³H]Citalopram or [³H]Paroxetine for SERT, [³H]Nisoxetine for NET, and [³H]WIN 35,428 for DAT.

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter.

-

-

Procedure:

-

Incubate membrane preparations with a fixed concentration of the radioligand and varying concentrations of fluoxetine in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[6]

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known selective ligand for the respective transporter.

-

Calculate the IC50 value (the concentration of fluoxetine that inhibits 50% of the specific radioligand binding) from competition curves.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

This assay measures the functional ability of fluoxetine to inhibit serotonin uptake into synaptosomes or cells.

-

Objective: To determine the potency (IC50) of fluoxetine in blocking serotonin reuptake.

-

Materials:

-

Synaptosomes prepared from rodent brain tissue (e.g., cortex or hypothalamus) or cells expressing SERT.

-

[³H]Serotonin or unlabeled serotonin.

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4).

-

High-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection for measuring unlabeled serotonin.

-

-

Procedure:

-

Pre-incubate synaptosomes or cells with varying concentrations of fluoxetine.

-

Initiate the uptake by adding a fixed concentration of [³H]serotonin or unlabeled serotonin.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer or by centrifugation.

-

If using [³H]serotonin, lyse the synaptosomes/cells and measure the radioactivity.

-

If using unlabeled serotonin, measure the amount of serotonin taken up using HPLC.[7]

-

Determine the IC50 value from the concentration-response curve.

-

dot

Caption: Experimental workflow for SSRI discovery.

In Vivo Experiments

This technique allows for the measurement of extracellular serotonin levels in specific brain regions of freely moving animals.

-

Objective: To assess the effect of fluoxetine administration on synaptic serotonin concentrations.

-

Materials:

-

Laboratory animals (e.g., rats, mice).

-

Stereotaxic apparatus for probe implantation.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

HPLC with electrochemical or fluorescence detection.

-

-

Procedure:

-

Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, hippocampus, striatum) under anesthesia.[8][9]

-

Allow the animal to recover from surgery.

-

On the day of the experiment, perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[10]

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).

-

Administer fluoxetine (e.g., intraperitoneally or orally) and continue collecting samples.[11][12]

-

Analyze the concentration of serotonin in the dialysate samples using HPLC.

-

Express the results as a percentage change from the baseline (pre-drug) serotonin levels.

-

Animal models are used to evaluate the antidepressant-like effects of fluoxetine.

-

Forced Swim Test (FST):

-

Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[13]

-

Procedure: Place the rodent (mouse or rat) in the water cylinder for a set period (e.g., 6 minutes).[1] The duration of immobility (floating passively) is measured, typically during the last 4 minutes of the test.[1]

-

Endpoint: A decrease in immobility time is indicative of an antidepressant-like effect.[13]

-

-

Tail Suspension Test (TST):

Downstream Signaling Pathways

The sustained increase in synaptic serotonin initiated by fluoxetine leads to a cascade of adaptive changes in downstream signaling pathways, which are thought to be crucial for its therapeutic effects. These changes often have a delayed onset, which may explain the lag in clinical response to SSRI treatment.

A key pathway involves the activation of postsynaptic 5-HT receptors, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[16]

Activated CREB promotes the transcription of various genes, including that for Brain-Derived Neurotrophic Factor (BDNF).[17][18] BDNF is a neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity. Increased BDNF levels, particularly in the hippocampus and prefrontal cortex, are associated with the therapeutic effects of antidepressants.[19] BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating further downstream signaling that enhances neurogenesis and synaptic function.[19]

dot

Caption: Downstream signaling of fluoxetine.

Conclusion

This compound's role as a selective serotonin reuptake inhibitor is well-established through extensive pharmacological and preclinical research. Its high affinity and selectivity for the serotonin transporter, coupled with the activity of its metabolite norfluoxetine, lead to a sustained increase in synaptic serotonin. This primary action initiates a complex cascade of downstream signaling events, most notably the upregulation of the CREB-BDNF pathway, which is thought to mediate the therapeutic effects on mood and behavior. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel SSRIs and other modulators of the serotonergic system.

References

- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]

- 3. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdspdb.unc.edu [pdspdb.unc.edu]

- 7. Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Psychological stress increases serotonin release in the rat amygdala and prefrontal cortex assessed by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of acute fluoxetine on extracellular serotonin levels in the raphe: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of fluoxetine on serotonin and dopamine concentration in microdialysis fluid from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 14. jove.com [jove.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Selective Depletion of CREB in Serotonergic Neurons Affects the Upregulation of Brain-Derived Neurotrophic Factor Evoked by Chronic Fluoxetine Treatment [frontiersin.org]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Fluoxetine Oxalate Dosage Calculation in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely used antidepressant that functions by blocking the serotonin transporter (SERT), leading to an increase in serotonin levels in the synaptic cleft.[1] Its therapeutic effects are also associated with the modulation of neuroplasticity through downstream signaling pathways, including the brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) pathways.[2][3] These application notes provide detailed protocols for the preparation and administration of fluoxetine oxalate for in vivo mouse studies, along with dosage calculation guidelines and information on relevant signaling pathways.

This compound: Dosage Calculation

Accurate dosage calculation is critical for reproducible and meaningful experimental outcomes. The choice of fluoxetine salt (oxalate or hydrochloride) affects the molecular weight and, consequently, the amount of compound needed to achieve a specific dose of the active fluoxetine base.

2.1. Molecular Weights

-

Fluoxetine (Free Base): 309.33 g/mol

-

This compound: 399.37 g/mol

-

Fluoxetine Hydrochloride: 345.79 g/mol

2.2. Dosage Calculation Formula

To calculate the amount of this compound needed for a desired dose of fluoxetine (free base), use the following formula:

Example Calculation:

For a 10 mg/kg dose of fluoxetine base in a 25 g (0.025 kg) mouse:

Data Presentation: Dosage and Administration Summary

The following tables summarize common dosages, administration routes, and study durations for fluoxetine in mouse behavioral studies.

Table 1: Recommended Dosages for Common Behavioral Tests

| Behavioral Test | Mouse Strain | Dosage (mg/kg/day) | Administration Route | Study Duration | Reference(s) |

| Forced Swim Test | BALB/c | 10 - 18 | Drinking Water | Chronic (24 days) | [4] |

| Forced Swim Test | C57BL/6J | 18 | Drinking Water | Chronic (3 weeks) | [5] |

| Novelty-Induced Hypophagia | BALB/c | 18 | Drinking Water | Chronic (24 days) | [4] |

| Open Field Test | BALB/c | 18 | Drinking Water | Chronic (24 days) | [4] |

| Formalin Test | CD1 | 10 | Intraperitoneal (i.p.) | Chronic (21 days) | [6] |

| Stress-Induced Hyperthermia | Not Specified | 20 | Oral (p.o.) | Acute | [7] |

Table 2: Administration Route and Vehicle

| Administration Route | Vehicle | Preparation Notes |

| Intraperitoneal (i.p.) Injection | Sterile 0.9% Saline | Prepare fresh daily. Ensure complete dissolution. |

| Oral Gavage (p.o.) | Water or 0.5% Carboxymethylcellulose (CMC) in saline | Ensure homogeneity of the suspension if using CMC. |

| Drinking Water | Tap or Purified Water | Prepare fresh solutions at least weekly and protect from light.[8] |

Experimental Protocols

4.1. Preparation of this compound for Intraperitoneal (i.p.) Injection

-

Calculate the required amount of this compound based on the desired dose and the number of animals to be treated (see section 2.2).

-

Weigh the calculated amount of this compound powder using an analytical balance.

-

Adjust the final volume with sterile saline to achieve the desired final concentration for injection (typically 1-2 mg/mL).

-

Filter-sterilize the solution using a 0.22 µm syringe filter before injection.

-

Prepare fresh daily. Aqueous solutions of fluoxetine are not recommended for storage for more than one day.

4.2. Administration of this compound in Drinking Water

-

Calculate the total amount of this compound needed based on the desired daily dose, the average daily water consumption of the mice (typically 4-5 mL/day for an adult mouse), and the number of mice per cage.

-

Dissolve the calculated amount of this compound in the total volume of drinking water for the cage.

-

Replace the medicated water at least once a week. To minimize degradation, use amber water bottles or cover clear bottles with aluminum foil to protect the solution from light.[8]

-

Monitor water consumption to ensure accurate dosing, especially during the initial phase of the experiment.

4.3. Acute vs. Chronic Dosing Regimens